ODM-203, chemically known as N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide, is a small molecule classified as a kinase inhibitor. [] Its primary role in scientific research is as a potent and selective inhibitor of fibroblast growth factor receptors (FGFR 1-4) and vascular endothelial growth factor receptors (VEGFR 1-3). [, ] ODM-203 exhibits balanced inhibitory effects on both FGFR and VEGFR families, making it a subject of investigation for its potential anti-tumor activity, particularly in cancers driven by these receptor families. [, ]
ODM-203 exerts its biological activity by inhibiting both FGFR and VEGFR tyrosine kinase activity. [, ] It binds to the kinase domain of these receptors, preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts critical cellular processes such as proliferation, angiogenesis (blood vessel formation), and tumor growth. [, ] ODM-203 demonstrates similar potency in inhibiting both FGFR and VEGFR families, suggesting a balanced inhibitory effect on both pathways. [, ]
ODM-203 has demonstrated significant anti-tumor activity in both in vitro and in vivo studies. [, ]
The dual inhibition of FGFR and VEGFR by ODM-203 makes it a promising candidate for anti-angiogenic therapy. [, ] Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. By simultaneously targeting both pathways, ODM-203 aims to effectively disrupt tumor vascularization.
Based on its promising preclinical results, ODM-203 has progressed to clinical trials in patients with advanced solid tumors. [, ] The primary objectives of these trials include evaluating the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of ODM-203. [, ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6